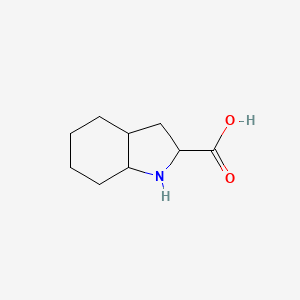

octahydro-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108507-42-2 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The following technical guide is structured as a "Master File" for researchers and process chemists, focusing on the critical stereochemical and synthetic nuances of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Common Alias: (S,S,S)-OIC | CAS: 80875-98-5 Role: Primary Pharmacophore Scaffold for Perindopril[1][2][3]

Executive Summary

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the optically active, cis-fused bicyclic amino acid core required for the synthesis of Perindopril , a third-generation ACE inhibitor.[1][2][3] Unlike its trans-fused isomer (used in Trandolapril), the (2S,3aS,7aS) configuration dictates the molecule's ability to adopt the specific "chair" conformation necessary to anchor the inhibitor within the hydrophobic pocket of the Angiotensin-Converting Enzyme (ACE).[1][2][3] This guide details the physicochemical properties, stereoselective synthesis, and critical quality attributes required for pharmaceutical-grade production.[1][2][3]

Molecular Architecture & Stereochemistry

The molecule possesses three chiral centers at positions C2, C3a, and C7a.[1][2][3][4] While eight stereoisomers are theoretically possible, the pharmaceutical relevance is strictly limited to the cis-fused (2S,3aS,7aS) isomer.[1][2][3]

-

Ring Fusion: The bridgehead hydrogens at C3a and C7a are cis to each other, forcing the bicyclic system into a folded "book-shape" geometry.[1][2][3] This contrasts with the trans-fused system, which is flatter.[2][3]

-

Conformation: The cyclohexane ring adopts a chair conformation, while the pyrrolidine ring adopts an envelope conformation.[1][2][3] This rigidity reduces the entropic penalty upon binding to ACE.[1][2][3]

Stereoisomer Hierarchy Diagram

The following diagram illustrates the divergence between the Perindopril and Trandolapril scaffolds based on ring fusion.

Caption: Stereochemical divergence during hydrogenation. The (2S,3aS,7aS) isomer is the kinetic product favored by Platinum catalysts.[1][2][3]

Physicochemical Profile

The following data represents the specification limits for high-purity pharmaceutical intermediates.

| Property | Value / Specification | Context |

| Molecular Formula | C₉H₁₅NO₂ | - |

| Molecular Weight | 169.22 g/mol | - |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccant storage.[1][2][3][5] |

| Melting Point | 267 – 277°C (Decomposition) | Sharp range indicates high enantiomeric purity.[1][2][3] |

| Specific Rotation | [α]²⁰D = -46.0° to -50.0° | c=1.0 in Methanol.[1][2][3][6] Critical purity parameter. |

| Solubility | Soluble: Water, MethanolSparingly: EthanolInsoluble: Ether, Hexane | Zwitterionic character limits organic solubility.[1][2][3] |

| pKa (Predicted) | ~2.47 (COOH), ~9.5 (NH) | Typical of cyclic α-amino acids.[1][2][3] |

| Chiral Purity | ≥ 99.0% (S,S,S) | Impurity A (EP) limit must be controlled.[1][2][3] |

Synthetic Route Engineering

The industrial synthesis relies on the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.[1][2][3] This process is sensitive to catalyst choice and solvent acidity.[1][2][3]

Protocol: Catalytic Hydrogenation

Objective: Synthesize (2S,3aS,7aS)-OIC with >90% diastereomeric excess (de).

-

Reagents:

-

Substrate: (S)-Indoline-2-carboxylic acid (1.0 eq).[1][2][3]

-

Catalyst: 5% Pt/C or PtO₂ (5-10 wt%).[1][2][3] Note: Palladium catalysts often favor over-reduction or ring opening.[1][3]

-

Solvent: Glacial Acetic Acid (promotes protonation of the nitrogen, directing hydrogenation to the cis face).[1][2][3]

-

-

Procedure:

-

Dissolution: Dissolve substrate in acetic acid (10-20 volumes).

-

Hydrogenation: Charge reactor with H₂ at 5–10 bar (70–145 psi). Maintain temperature at 20–25°C.

-

Reaction Time: Agitate for 6–24 hours until H₂ uptake ceases.

-

Filtration: Filter catalyst over Celite to prevent pyrophoric ignition.[1][2][3]

-

Concentration: Evaporate acetic acid under reduced pressure to yield a viscous oil or semi-solid.[1][2][3]

-

-

Purification (Critical Step):

-

The crude residue contains predominantly the (2S,3aS,7aS) isomer but may contain 5-10% of the (2S,3aR,7aS) isomer.[1][2][3]

-

Crystallization: Dissolve residue in minimum hot ethanol or methanol.[1][2][3] Add ethyl acetate or acetone as an anti-solvent.[1][2][3] Cool slowly to 0°C. The (2S,3aS,7aS) isomer crystallizes preferentially.[1][2][3]

-

Self-Validating Check[1][2][3]

-

In-Process Control (IPC): Check optical rotation of the mother liquor. If rotation drops below -45°, significant contamination with the trans-isomer or R-enantiomers is present.[1][2][3]

Analytical Control Strategy

Due to the lack of a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient.[1][2][3] Refractive Index (RI) or derivatization is required.[1][2][3]

Method: Chiral HPLC with RI Detection[1][7][8]

-

Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (specifically designed for amino acids).[1][2][3]

-

Mobile Phase: MeOH:Acetonitrile:Water (49:49:[1][2][3]2) with 50mM Formic Acid.[1][2][3]

-

Detector: Refractive Index (RID) or Charged Aerosol Detector (CAD).[1][2][3]

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Resolution Criteria: Baseline separation between (2S,3aS,7aS) and (2S,3aR,7aS) peaks (Resolution > 1.5).

Therapeutic Context: The "Lock and Key" Mechanism[1][2]

The (2S,3aS,7aS)-OIC core is not the active drug but the structural anchor for Perindoprilat (the active metabolite).[1][2][3] Its specific stereochemistry facilitates the binding of the zinc atom in the ACE active site.[1][2][3]

Mechanism of Action Diagram

The diagram below maps how the OIC core positions the Zinc-binding group (carboxyl/thiol/phosphinyl) relative to the enzyme's active site.[1][2][3]

Caption: The (2S,3aS,7aS) core provides the rigid geometry required to position the carboxylate group for effective Zinc chelation.[1][2][3]

The cis-fused nature of the OIC ring is essential because it mimics the C-terminal proline of Angiotensin I but with greater hydrophobicity and resistance to enzymatic cleavage.[1][2][3] The specific (S,S,S) configuration ensures the carboxyl group is oriented correctly to interact with the Arg-145 and Gln-281 residues in the ACE active site.[1][2][3]

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 7408452, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Retrieved from [Link][1][2][3]

-

Pascard, C., et al. (1991).[1][2][3] Structural studies of perindopril and its active metabolite perindoprilat. Journal of Medicinal Chemistry. (Contextual citation for ACE binding mechanism).

-

Vali, S. J., et al. (2012).[1][2][3] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.[1][2][3] Retrieved from [Link]

Sources

- 1. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physicochemical Characterization of Octahydro-1H-indole-2-carboxylic Acid (OIC)

This guide outlines the physicochemical characterization of Octahydro-1H-indole-2-carboxylic acid (OIC) , a critical bicyclic non-proteinogenic amino acid and key intermediate in the synthesis of ACE inhibitors like Perindopril and Trandolapril.

Technical Reference for Drug Development & Analytical Chemistry

Executive Summary

This compound (OIC) represents a fused bicyclic proline analog. Its rigid azabicyclo[4.3.0]nonane skeleton imparts specific conformational constraints essential for the pharmacophore binding of ACE inhibitors.[1] Because OIC possesses three chiral centers (C2, C3a, C7a), it exists as four diastereomeric pairs (eight stereoisomers). The pharmaceutical industry primarily targets the (2S, 3aS, 7aS) isomer (often referred to as the all-cis or L-isomer analog) for Perindopril synthesis.

Rigorous physicochemical profiling is mandatory to ensure stereochemical purity, as minor diastereomeric impurities can significantly alter potency and toxicity profiles.[1]

Molecular Architecture & Stereochemistry

OIC is defined by a pyrrolidine ring fused to a cyclohexane ring.[1] The stereochemistry at the bridgehead carbons (3a, 7a) and the carboxylic acid position (2) dictates the 3D shape.

Key Isomers & Identifiers

| Isomer Configuration | Common Name / Role | CAS Number |

| (2S, 3aS, 7aS) | Perindopril Intermediate (Key Target) | 80875-98-5 |

| (2S, 3aR, 7aS) | Trandolapril Intermediate | 145438-94-4 |

| Unspecified / Racemic | Generic OIC | 80828-13-3 |

Structural Visualization

The following diagram illustrates the stereochemical relationships and the characterization workflow required to distinguish the target isomer.

Caption: Integrated workflow for the structural and purity characterization of OIC isomers.

Physicochemical Profiling

Understanding the fundamental physical properties of OIC is prerequisite for developing robust analytical methods and formulation strategies.[1]

Solubility & Ionization (pKa)

OIC is a zwitterionic molecule.[1] Its solubility profile is pH-dependent, behaving similarly to proline but with higher lipophilicity due to the fused cyclohexane ring.[1]

-

Acidic pKa (COOH): ~2.47 (Predicted/Experimental range 2.4–2.6).[1]

-

Basic pKa (NH): ~10.5 (Estimated based on proline analogs).[1]

-

Isoelectric Point (pI): ~6.5.[1]

-

Solubility:

-

High: Water (pH dependent), Methanol, Acetic Acid.

-

Low/Insoluble: Hexane, Ethyl Acetate, Chloroform (unless derivatized).

-

Thermal Properties[1]

-

Melting Point: The (2S, 3aS, 7aS) isomer typically exhibits a high melting point with decomposition, often cited in the range of 270°C – 277°C (dec). Lower melting points (e.g., 230°C) may indicate diastereomeric impurities or solvate forms.[1]

-

Hygroscopicity: OIC can be hygroscopic.[1] TGA (Thermogravimetric Analysis) is recommended to quantify surface water vs. bound solvates.[1]

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the cis-fused vs. trans-fused ring systems.[1]

-

H NMR (D

-

Look for the

-proton (H2) signal around 3.8–4.2 ppm.[1] The coupling constants ( -

Bridgehead protons (H3a, H7a) appear upfield (1.5–2.5 ppm range) and are critical for establishing the cis-fused junction.

-

- C NMR:

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Positive Mode.[1]

-

Molecular Ion:

m/z.[1] -

Fragmentation: Loss of COOH (45 Da) is a common fragmentation pathway, yielding a pyrrolidine-cyclohexane fused carbocation.

Chromatographic Purity & Stereochemical Control

OIC lacks a strong UV chromophore (no conjugated

Method A: HPLC with Refractive Index Detection (RID)

This is the standard method for process control where derivatization is impractical.[1]

-

Detector: Refractive Index (RID).[1][2] Note: RID is sensitive to temperature and flow fluctuations; requires stable baseline.

-

Column: Inertsil ODS-4 or equivalent C18 (250 mm × 4.6 mm, 5 µm).[1][3][4]

-

Mobile Phase: 10–20 mM Potassium Phosphate Buffer (pH 3.0).

-

Flow Rate: 1.0 – 1.5 mL/min.[1]

-

Mechanism: At pH 3.0, the carboxylic acid is protonated, increasing retention on the C18 phase. This method effectively separates the (2S,3aS,7aS) isomer from its diastereomers.[2]

Method B: Pre-column Derivatization (UV/Fluorescence)

For high-sensitivity impurity profiling, derivatization introduces a chromophore.[1]

-

Reagent: Phenyl isothiocyanate (PITC) or FMOC-Cl.[1]

-

Reaction: Reacts with the secondary amine to form a PITC-OIC derivative.[1]

-

Detection: UV at 254 nm.[1]

-

Advantage: Increases sensitivity by 100-fold compared to RID, allowing detection of trace isomers.[1]

Experimental Protocols

Protocol 6.1: HPLC-RID Purity Analysis

Objective: Quantify (2S,3aS,7aS)-OIC and related diastereomers.

-

Buffer Preparation: Dissolve 1.36 g KH

PO -

Sample Preparation: Accurately weigh 50 mg of OIC sample. Dissolve in 10 mL of Mobile Phase (Concentration: 5 mg/mL).[1] Sonicate to ensure complete dissolution.[1]

-

System Equilibration: Purge RID reference cell. Equilibrate column for at least 60 minutes to stabilize the baseline.

-

Injection: Inject 20 µL of sample.

-

Analysis: Run time ~35-40 minutes. The (2S,3aS,7aS) isomer typically elutes as the major peak. Compare retention times with authentic standards of diastereomers if available.

Protocol 6.2: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Separate enantiomers (e.g., 2S vs 2R).

-

Column: Chiralpak AD-RH or Crown ether-based column (e.g., Crownpak CR(+)).[1]

-

Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.[1]0) or MeOH/Water mixtures depending on the specific column.

-

Note: Crown ether columns are excellent for amino acids with free amines.[1]

-

-

Detection: RID or UV (200-210 nm) if background allows, otherwise derivatization (Method B) is preferred for chiral analysis.[1]

Synthesis & Application Context

OIC is the "proline" equivalent in the synthesis of Perindopril.[1][5] The coupling efficiency and stereochemical integrity of OIC directly impact the yield of the final drug substance.

Caption: Role of OIC in the convergent synthesis of Perindopril.

References

-

Separation and Quantification of this compound and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

-

Process for the synthesis of Perindopril. European Patent Office (EP 0 308 341).[1][6][7] Context on coupling OIC. Available at: [Link]

-

This compound - Compound Summary. PubChem. National Library of Medicine.[1] Available at: [Link]

- Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid.Google Patents (AU2010273259B2).

Sources

- 1. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 7. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

Technical Guide: Octahydro-1H-indole-2-carboxylic Acid (Oic) & Structural Analogues

This technical guide provides a rigorous analysis of octahydro-1H-indole-2-carboxylic acid (Oic) , a critical bicyclic non-proteinogenic amino acid used as a conformationally restricted proline surrogate in drug design.[1]

Executive Summary

This compound (Oic) represents a cornerstone in peptidomimetic drug design. By fusing a cyclohexane ring to the pyrrolidine backbone of proline, Oic introduces significant steric bulk and lipophilicity while locking the

Its primary industrial application lies in Angiotensin-Converting Enzyme (ACE) inhibitors , specifically Perindopril and Trandolapril . Furthermore, Oic analogues serve as high-affinity scaffolds for HCV NS3/4A protease inhibitors , where the bicyclic system fills the hydrophobic S2 subsite of the viral enzyme.

Stereochemical Architecture

The biological activity of Oic derivatives is strictly dictated by the stereochemistry of the ring fusion (cis vs. trans) and the carboxylic acid position.

The Critical Isomers

The octahydroindole scaffold contains three chiral centers (C2, C3a, C7a).[1] While eight stereoisomers are theoretically possible, two are pharmacologically dominant:

| Drug Application | Target Isomer | Stereochemistry | Configuration |

| Perindopril | (2S, 3aS, 7aS)-Oic | Cis-fused, all-cis | Hydrogenation of (S)-indoline-2-carboxylic acid typically yields this isomer. |

| Trandolapril | (2S, 3aR, 7aS)-Oic | Trans-fused | Requires specific catalytic conditions or resolution; thermodynamically less favored in simple hydrogenation. |

Technical Insight: The cis-fused system (Perindopril) mimics the endo-pucker of proline, while the trans-fused system (Trandolapril) imposes a more extended, rigid geometry often required to fit specific deep hydrophobic pockets.

Synthetic Strategies

Pathway A: Catalytic Hydrogenation (The "Perindopril Route")

The most scalable industrial route involves the heterogeneous catalytic hydrogenation of (S)-indoline-2-carboxylic acid .

-

Mechanism: Syn-addition of hydrogen across the indole double bond.

-

Selectivity: The facial selectivity is governed by the catalyst and solvent. Using Pt/C or Rh/C in acidic media favors the cis-fused (2S, 3aS, 7aS) product due to the "anchoring effect" of the carboxylic acid group coordinating to the metal surface.

Pathway B: The Favorskii Rearrangement

For accessing the trans-fused analogues or specific substitution patterns not accessible via hydrogenation, the Favorskii rearrangement of

-

Precursor: Enamines derived from cyclohexanone.

-

Mechanism: Ring contraction of a chlorocyclohexanone derivative to form the pyrrolidine ring.

-

Utility: Allows for the construction of the bicyclic core with defined stereochemistry at the bridgehead carbons before the carboxylic acid is fully established.

Experimental Protocol: Synthesis of (2S, 3aS, 7aS)-Oic

Objective: Synthesis of the Perindopril intermediate via high-pressure hydrogenation. Safety: Hydrogen gas is highly flammable. Work in a dedicated high-pressure hydrogenation suite.

Reagents

-

Substrate: (S)-Indoline-2-carboxylic acid (10.0 g)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adams' Catalyst)

-

Solvent: 90% Acetic Acid / 10% Water

-

Pressure: 10–50 bar (optimization dependent)

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of aqueous acetic acid. Nitrogen sparge for 15 minutes to remove dissolved oxygen.

-

Catalyst Loading: Carefully add 1.0 g of Rh/Al₂O₃ under an inert nitrogen atmosphere.

-

Hydrogenation:

-

Seal the autoclave and purge three times with N₂ (5 bar).

-

Purge three times with H₂ (5 bar).

-

Pressurize to 30 bar H₂ .

-

Heat to 40°C and stir at 800 rpm for 12–24 hours.

-

-

Monitoring: Monitor reaction progress via HPLC (C18 column, Phosphate buffer/MeOH mobile phase). Look for the disappearance of the UV-active indole peak (280 nm) and appearance of the non-chromophoric Oic peak (RI detector required).

-

Workup:

-

Filter the catalyst through a Celite pad (Caution: Catalyst may be pyrophoric).

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

-

Purification: Crystallize the residue from Ethanol/Diethyl Ether to yield (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid as a white crystalline solid.

-

Validation:

-

Melting Point: 260–265°C (dec).

-

Optical Rotation:

(c=1, MeOH).

-

Visualizing the Synthetic Logic

The following diagram illustrates the structural evolution from Proline to the complex drug scaffolds, highlighting the divergence in synthesis.

Caption: Divergent synthetic pathways for accessing specific Oic stereoisomers required for ACE inhibitor production.

Therapeutic Applications & SAR

ACE Inhibitors (Hypertension)

In Perindopril , the Oic moiety acts as a hydrophobic anchor. It binds to the S2' subsite of the Angiotensin-Converting Enzyme.

-

Mechanism: The bulky bicyclic system displaces water molecules from the enzyme's active site, providing an entropy-driven binding advantage over simple proline derivatives.

-

Lipophilicity: The cyclohexane ring increases oral bioavailability compared to Enalapril (which uses simple proline).

HCV NS3/4A Protease Inhibitors

Research into Hepatitis C antivirals (e.g., Boceprevir , Telaprevir , and second-generation macrocycles) utilized Oic analogues to target the viral protease.

-

Design Logic: The viral protease has a shallow, hydrophobic substrate binding groove.[2] The Oic scaffold (and its dimethylcyclopropyl analogues) provides the necessary "shape complementarity" to fill the S2 pocket, inhibiting viral replication.

SAR Decision Tree

The following logic guides the modification of the Oic scaffold for new drug discovery.

Caption: Structure-Activity Relationship (SAR) decision matrix for optimizing Oic-based drug candidates.

References

-

BenchChem. (2025).[1] A Technical Guide to the Stereochemistry of this compound Isomers. Retrieved from

-

Vincent, M., et al. (1982). Stereoselective synthesis of perindopril (S 9490). Drug Design and Discovery.[2][3]

-

Urbach, H., et al. (1983).[4] Process for the preparation of N-substituted perhydroindole-2-carboxylic acid derivatives. European Patent EP0084164.

- Hanessian, S., et al. (2006). Design and Synthesis of Bilinear and Macrocyclic HCV NS3 Protease Inhibitors. Journal of Medicinal Chemistry.

-

Longdom Publishing. (2012). Separation and Quantification of this compound and Its Three Isomers by HPLC. Retrieved from

Sources

The Genesis and Synthetic Evolution of Octahydro-1H-indole-2-carboxylic Acid: A Cornerstone of Modern ACE Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained bicyclic analog of proline, represents a pivotal chiral building block in contemporary medicinal chemistry. Its discovery and development are inextricably linked to the advent of a new generation of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril. The rigid scaffold and increased lipophilicity imparted by this non-proteinogenic amino acid enhance the pharmacological profiles of peptide-based drugs, improving metabolic stability, bioavailability, and target selectivity. This guide provides a comprehensive exploration of the historical context of its discovery, the scientific rationale for its use in drug design, and a detailed examination of the evolution of its synthetic methodologies. We will delve into the causality behind experimental choices in various synthetic routes, present detailed, self-validating protocols, and offer a comparative analysis of key synthetic strategies.

The Dawn of a New Therapeutic Era: The Discovery of this compound in the Context of ACE Inhibition

The story of this compound is not one of isolated discovery, but rather a testament to the power of rational drug design in the latter half of the 20th century. The journey begins with the elucidation of the Renin-Angiotensin System (RAS) and the identification of the Angiotensin-Converting Enzyme (ACE) as a key therapeutic target for hypertension. The development of the first ACE inhibitor, captopril, in the 1970s, was a landmark achievement, validating the therapeutic potential of inhibiting this enzyme.[1][2]

Captopril's design was inspired by the structure of peptide inhibitors found in snake venom and featured a proline moiety to mimic the C-terminal residue of ACE substrates.[3] This success spurred further research to develop second-generation ACE inhibitors with improved potency and pharmacokinetic properties. Scientists began to explore modifications of the proline scaffold to enhance binding to the ACE active site. The incorporation of bicyclic structures was a logical progression, aiming to introduce conformational rigidity and increase lipophilicity, which could lead to improved oral bioavailability and duration of action.[4] It is within this fertile ground of medicinal chemistry that this compound emerged as a molecule of significant interest. Its structure, essentially a proline ring fused with a cyclohexane ring, offered the desired rigidity and lipophilic character.

The successful incorporation of the (2S,3aS,7aS)-stereoisomer of this compound into the structure of Perindopril, discovered in the early 1980s, marked a significant milestone.[5] This development solidified the importance of this bicyclic amino acid as a key intermediate in the synthesis of highly effective and widely prescribed cardiovascular drugs.[6]

The Strategic Imperative for a Bicyclic Proline Analogue in ACE Inhibitor Design

The decision to employ a bicyclic proline analogue like this compound was a deliberate and strategic choice rooted in the principles of medicinal chemistry. The rationale behind this decision can be broken down into several key factors:

-

Conformational Rigidity: The fusion of the proline ring with a cyclohexane ring locks the molecule into a more defined three-dimensional shape. This pre-organization of the molecule for binding to the ACE active site can reduce the entropic penalty of binding, leading to higher affinity and potency.[4]

-

Increased Lipophilicity: The additional saturated hydrocarbon ring increases the overall lipophilicity of the molecule compared to proline. This property is often associated with improved absorption from the gastrointestinal tract and better penetration into tissues, contributing to enhanced oral bioavailability and a longer duration of action.

-

Enhanced Metabolic Stability: The bicyclic structure can shield the amide bond, which is susceptible to enzymatic degradation, thereby increasing the metabolic stability of the resulting drug.[1]

-

Improved Receptor Selectivity: The well-defined shape of the bicyclic scaffold can lead to more specific interactions with the target enzyme, potentially reducing off-target effects and improving the overall safety profile of the drug.

The convergence of these advantageous properties made this compound a highly attractive building block for the next generation of ACE inhibitors, paving the way for the development of drugs with superior clinical profiles.

The Synthetic Challenge: Mastering Stereochemistry in the Synthesis of this compound

The therapeutic efficacy of ACE inhibitors derived from this compound is critically dependent on the stereochemistry of this chiral building block. Specifically, the (2S,3aS,7aS)-stereoisomer is the desired enantiomer for the synthesis of Perindopril.[7] This has driven the development of various stereoselective synthetic strategies, with the catalytic hydrogenation of indole derivatives being the most prominent and industrially scalable approach.

The Cornerstone of Industrial Production: Catalytic Hydrogenation of Indole-2-carboxylic Acid Derivatives

The most widely employed method for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves the diastereoselective catalytic hydrogenation of a suitable indole precursor. A common starting material for this process is indole-2-carboxylic acid, which can be reduced in a two-step process.[7]

Industrial Synthesis Workflow for Perindopril Highlighting the Synthesis of the Core Intermediate

Caption: Industrial synthesis workflow for Perindopril.

Step-by-Step Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid [8]

This protocol, adapted from the work of Vincent et al., is a widely cited method for the laboratory-scale synthesis of the desired cis-fused diastereomer.

-

Reaction Setup: In a hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂, 300 mg) to the solution.

-

Hydrogenation: Heat the mixture to 60°C and subject it to hydrogenation (e.g., atmospheric pressure of H₂).

-

Reaction Monitoring: Monitor the reaction for completion (typically 24 hours).

-

Work-up: After completion, cool the reaction mixture and filter off the catalyst, washing it with acetic acid.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Causality Behind Experimental Choices:

-

Choice of Catalyst (PtO₂): Platinum oxide is an effective catalyst for the hydrogenation of the aromatic ring of the indoline system. While other catalysts like palladium on carbon can be used, PtO₂ often allows the reaction to proceed at atmospheric pressure, which is convenient for laboratory-scale synthesis.[8]

-

Solvent (Acetic Acid): Acetic acid serves as a good solvent for the starting material and the product. It also helps to maintain a protonated state of the nitrogen atom, which can influence the stereochemical outcome of the hydrogenation.

-

Temperature (60°C): The elevated temperature increases the rate of the hydrogenation reaction.

-

Crystallization (Ethanol): The desired (2S,3aS,7aS) diastereomer and the minor (2S,3aR,7aR) diastereomer have different solubilities in ethanol, allowing for the selective crystallization and isolation of the pure desired product.[8]

Alternative Synthetic Strategies: Expanding the Chemist's Toolkit

While catalytic hydrogenation is the dominant industrial method, other synthetic approaches have been explored, offering alternative routes that may be advantageous in specific research contexts.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Transformation | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |

| Catalytic Hydrogenation | (S)-Indoline-2-carboxylic acid | Diastereoselective hydrogenation | ~85% | ~90:10 | [8] |

| Favorski-type Ring Contraction | α-chlorinated lactam | Base-promoted ring contraction | Not reported in detail | Diastereoselective | [9] |

| Asymmetric Diels-Alder Reaction | 1-Hydrazinodiene and dienophile | [4+2] cycloaddition | Good to excellent | High diastereoselectivity | [10] |

| Biocatalytic Deracemization | Racemic this compound ester | Enzymatic hydrolysis | High | High enantioselectivity | [11] |

3.2.1. Favorski-type Ring Contraction

An alternative, though less common, approach involves a Favorski-type rearrangement of an α-chlorinated lactam. This method proceeds via a cyclopropanone intermediate and results in a ring contraction to form the desired bicyclic amino acid. While this route has been described as diastereoselective, detailed experimental procedures and yields for the synthesis of this compound are not extensively reported in the literature.[9]

Conceptual Workflow of the Favorski-type Ring Contraction

Caption: Favorski-type ring contraction pathway.

3.2.2. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be employed in an asymmetric fashion to synthesize precursors to this compound. By using chiral catalysts or auxiliaries, it is possible to control the stereochemistry of the resulting cycloadduct, which can then be further elaborated to the target molecule.[10] This approach offers a high degree of stereocontrol but may involve more synthetic steps compared to the catalytic hydrogenation route.

3.2.3. Biocatalytic Approaches

Enzymatic methods represent a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Biocatalytic deracemization, for instance, can be used to resolve a racemic mixture of this compound or its esters. This involves the use of an enzyme, such as a lipase, that selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid.[11] This method can provide very high enantiomeric purity.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and history of this compound are a compelling narrative of how fundamental principles of medicinal chemistry and synthetic organic chemistry converge to create life-saving medicines. From its conceptualization as a rigid proline analogue to the development of robust and stereoselective industrial syntheses, this molecule has carved out an indispensable role in cardiovascular pharmacotherapy. The continued exploration of novel synthetic routes, including asymmetric and biocatalytic methods, not only provides alternative pathways to this crucial intermediate but also enriches the broader field of organic synthesis. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of molecular structure and reactivity can lead to profound therapeutic advancements.

References

- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin-converting enzyme. Hypertension, 17(4), 589-592.

-

Wikipedia. (2023). Discovery and development of ACE inhibitors. Retrieved from [Link]

- Smith, C. G., & Vane, J. R. (2003). The discovery of captopril. The FASEB journal, 17(8), 788-789.

- Vincent, M., et al. (1983). Process for the industrial synthesis of perindopril. U.S.

-

YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

- Del Valle, J. R., et al. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules, 16(5), 3847-3863.

- Henning, R., et al. (1983). Synthesis of a novel class of potent angiotensin converting enzyme inhibitors. Tetrahedron Letters, 24(48), 5339-5342.

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

- European Patent Office. (2007). Process for the preparation of perindopril and salts thereof.

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

- Modern development in ACE inhibitors. (2010). Der Pharmacia Lettre, 2(3), 388-419.

-

Wikipedia. (2023). Perindopril. Retrieved from [Link]

- Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.

- Google Patents. (n.d.). Processes for the synthesis of (2S, 3aR, 7aS)

-

Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of (2s,3ar,7as)

- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Google Patents. (n.d.). Process for the synthesis of perindopril and its pharmaceutically acceptable salts. (CN1326871C).

- Jung, M. E., & Light, L. A. (1982). Asymmetric Diels-Alder reactions of chiral alkoxy iminium salts. Journal of the American Chemical Society, 104(22), 6045-6047.

- Evans, D. A., et al. (1988). Asymmetric Diels-Alder reaction of N-acyloxazolidinones. Journal of the American Chemical Society, 110(11), 3560-3578.

- Corey, E. J., & Loh, T. P. (1991). A new catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.

-

Chemistry LibreTexts. (2021, May 2). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]

- Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.

- Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical synthesis. Current opinion in chemical biology, 17(2), 284-292.

-

PubMed. (2018). Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals. Retrieved from [Link]

-

PubMed. (2012). A biocatalytic hydrogenation of carboxylic acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. youtube.com [youtube.com]

- 4. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 10. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of enantioenriched atropisomers by biocatalytic deracemization - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets for octahydro-1H-indole-2-carboxylic acid derivatives

Executive Summary: The Bicyclic Proline Advantage[1]

Octahydro-1H-indole-2-carboxylic acid (OIC) represents a cornerstone in peptidomimetic drug design. Structurally defined as a bicyclic analogue of proline, OIC offers two distinct advantages over its monocyclic parent: enhanced lipophilicity and rigid conformational constraint .[1]

While historically synonymous with Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril , the OIC scaffold has evolved. It is now a critical P2-surrogate in the design of inhibitors for serine proteases (Thrombin, HCV NS3) and a structural anchor for neuroactive peptides. This guide analyzes the therapeutic utility of OIC derivatives, detailing the structure-activity relationships (SAR) that drive potency and providing validated protocols for their synthesis and evaluation.

Structural Chemistry & Stereochemical Dominance

The OIC scaffold contains three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[1][2] However, therapeutic efficacy is overwhelmingly concentrated in the (2S, 3aS, 7aS) isomer, often referred to as the "all-cis" or "S,S,S" configuration.

The "S,S,S" Conformation

In the (2S, 3aS, 7aS) isomer, the cyclohexane and pyrrolidine rings are cis-fused. This creates a distinct "cup-like" hydrophobic topology that is essential for binding to the S1' and S2' subsites of zinc metalloproteases.

-

Rigidity: The bicyclic system locks the

and -

Lipophilicity: The fused cyclohexane ring acts as a hydrophobic bulk, increasing affinity for non-polar pockets compared to proline.

Figure 1: The synthetic evolution of the OIC scaffold from indole precursors to major therapeutic classes.

Primary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)

The Renin-Angiotensin-Aldosterone System (RAAS) remains the primary domain of OIC derivatives. ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I.

Mechanism of Action

OIC derivatives function as transition-state analogues . In drugs like Perindopril:

-

Zinc Binding: A carboxylate or phosphinate group (upstream of the OIC) coordinates with the catalytic Zinc ion (

) in the ACE active site. -

S1' & S2' Occupation: The OIC moiety mimics the C-terminal dipeptide of the substrate.

-

The carboxylate of OIC forms an ionic bond with a conserved Arginine residue in the active site.

-

The bicyclic ring fills the large hydrophobic S2' pocket more effectively than proline, explaining the higher potency of Trandolapril and Perindopril compared to Captopril.

-

Structure-Activity Relationship (SAR)

| Feature | Modification | Effect on Potency |

| Ring Fusion | Trans-fusion | Significantly decreases activity. The cis-fusion is required for optimal fit in the S2' pocket. |

| Carboxyl Group | Esterification (Prodrug) | Increases oral bioavailability (e.g., Perindopril erbumine is a prodrug; Perindoprilat is the active diacid). |

| N-Substitution | Acylation with Ala/Lys mimics | Essential. The N-atom must be acylated to mimic the peptide bond cleaved by ACE. |

Secondary & Emerging Targets

Beyond blood pressure regulation, the OIC scaffold is a privileged structure for targeting serine proteases and G-protein coupled receptors (GPCRs).

Serine Proteases: Thrombin & HCV NS3

In serine proteases, the "P2" residue (the second amino acid from the cleavage site) is critical for specificity. The S2 pocket of these enzymes is often a hydrophobic "hole."

-

HCV NS3 Protease: Macrocyclic inhibitors often utilize a P2 proline derivative.[3] OIC and its 5,6-dihydroxy derivatives (found in the natural product Dysinosin A ) fit the S2 pocket of NS3, inhibiting viral replication. The rigid OIC scaffold pre-organizes the inhibitor into a bioactive conformation, reducing the entropic cost of binding.

-

Thrombin: OIC derivatives have shown high selectivity for Thrombin over related coagulation factors like Factor Xa and Activated Protein C (APC).[4] The bulky bicyclic system excludes the inhibitor from the smaller S2 pockets of other proteases.

Neuroprotection & NMDA Modulation

OIC has been successfully employed to replace Proline in Gly-Pro-Glu (GPE) , a neuroprotective tripeptide cleaved from IGF-1.

-

Gly-OIC-Glu analogues: These peptidomimetics retain neuroprotective activity against NMDA-induced excitotoxicity. While they may not always act as direct NMDA receptor antagonists, they modulate the downstream apoptotic pathways associated with glutamate toxicity.

Figure 2: The diverse therapeutic landscape of OIC derivatives.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (2S,3aS,7aS)-OIC

This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield the "all-cis" isomer. This is the industry-standard route for high optical purity.

Reagents:

-

(S)-Indoline-2-carboxylic acid (CAS: 79815-20-6)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Hydrogen gas (

)

Procedure:

-

Dissolution: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 0.5 g of PtO₂ (5 wt%). Caution: PtO₂ is pyrophoric in the presence of

. Add under inert atmosphere (Argon/Nitrogen). -

Hydrogenation: Seal the vessel and purge with

three times. Pressurize to 5–10 bar (approx. 70–145 psi). Stir vigorously at room temperature for 24 hours.-

Note: Higher temperatures (

) may increase yield but can slightly degrade diastereomeric excess (de).

-

-

Filtration: Filter the catalyst over a pad of Celite. Wash the pad with acetic acid.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.

-

Purification: Recrystallize from Ethanol/Ether to remove minor trans-isomers.

-

Validation: Check melting point (

) and Optical Rotation (

-

Protocol B: Spectrophotometric ACE Inhibition Assay

This assay validates the biological activity of OIC derivatives using the substrate FAPGG (Furylacryloyl-Phe-Gly-Gly).

Reagents:

-

ACE enzyme (Rabbit Lung source, Sigma-Aldrich)

-

Substrate: FAPGG (0.5 mM active concentration)

-

Buffer: 50 mM HEPES, 300 mM NaCl, 10

M

Workflow:

-

Preparation: Prepare a 96-well plate. Add 10

L of the OIC-derivative (inhibitor) at varying concentrations (0.1 nM to 10 -

Enzyme Addition: Add 10

L of ACE solution (0.1 U/mL). Incubate at -

Reaction Start: Add 180

L of pre-warmed FAPGG substrate solution. -

Measurement: Monitor the decrease in absorbance at 340 nm for 20 minutes using a kinetic microplate reader. FAPGG hydrolysis reduces absorbance.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot-

Control: Perindoprilat (active metabolite) should serve as the positive control (

nM).

-

References

-

BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of this compound.

-

National Institutes of Health (NIH). (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.

-

Tsantrizos, Y. S., et al. (2003).[5] Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection. Angewandte Chemie International Edition.

-

Hanessian, S., et al. (2006). Design and Synthesis of Dysinosin A Analogs as Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques.

-

PubChem. (2025). Octahydroindole-2-carboxylic acid Compound Summary. National Library of Medicine.

-

Guan, H., et al. (2013). Design and synthesis of neuroprotective Gly-Pro-Glu analogues. Journal of Medicinal Chemistry.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01108E [pubs.rsc.org]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

A Spectroscopic Guide to Octahydro-1H-indole-2-carboxylic Acid: Structure Elucidation for Drug Development

Introduction

Octahydro-1H-indole-2-carboxylic acid is a bicyclic non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals.[1] Its rigid structure, conferred by the fused ring system, makes it a valuable proline analogue for introducing conformational constraints into peptides, thereby enhancing their metabolic stability and receptor selectivity. Notably, specific stereoisomers of this compound are key starting materials in the production of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[2]

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characterization, enabling confident identification and utilization in synthetic workflows. The data presented herein pertains to the (2S,3aS,7aS) stereoisomer, a commonly used building block in pharmaceutical synthesis.[3]

Molecular Structure and Stereochemistry

This compound possesses a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .[4] The structure consists of a saturated bicyclic system formed by the fusion of a cyclopentane and a piperidine ring. The molecule has three chiral centers, leading to the possibility of several stereoisomers.[2] The specific stereochemistry is critical for its biological activity and its role as a precursor in asymmetric synthesis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, recorded in deuterium oxide (D₂O), reveals a complex set of overlapping multiplets in the aliphatic region, consistent with the saturated bicyclic structure. The use of D₂O as a solvent is a deliberate choice for amino acids as it exchanges with the labile N-H and O-H protons, causing their signals to disappear from the spectrum.[5] This simplifies the spectrum and allows for clearer observation of the C-H signals.

Table 1: ¹H NMR Data for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.06 | m | 1H | H-2 |

| 3.65 | m | 1H | H-7a |

| 2.25–2.36 | m | 2H | H-3a, H-7 |

| 1.91–2.01 | m | 1H | H-3 |

| 1.73–1.82 | m | 1H | H-3 |

| 1.23–1.64 | m | 7H | H-4, H-5, H-6, H-7 |

Data sourced from a 400 MHz spectrum in D₂O.[3]

Interpretation:

-

The downfield multiplet at 4.06 ppm is assigned to the α-proton (H-2) adjacent to both the carboxylic acid group and the nitrogen atom. Its deshielded position is a result of the inductive effects of these two electronegative functionalities.

-

The multiplet at 3.65 ppm corresponds to the proton at the ring junction (H-7a), which is also adjacent to the nitrogen.

-

The remaining protons on the carbocyclic and heterocyclic rings appear as a series of complex and overlapping multiplets between 1.23 and 2.36 ppm. The significant overlap is due to the similar chemical environments of the methylene and methine protons in the saturated ring system.

Caption: Standard workflow for acquiring ¹H NMR data.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the carbon skeleton.

Table 2: ¹³C NMR Data for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| 175.42 | C=O (Carboxylic Acid) |

| 59.70 | C-2 |

| 59.34 | C-7a |

| 36.91 | C-3a |

| 32.36 | C-3 |

| 25.06 | C-7 |

| 24.38 | C-4 |

| 21.36 | C-5 |

| 20.88 | C-6 |

Data sourced from a 100 MHz spectrum in D₂O.[3]

Interpretation:

-

The signal at 175.42 ppm is characteristic of a carboxylic acid carbonyl carbon.[6]

-

The two signals at 59.70 and 59.34 ppm are assigned to the carbons directly attached to the nitrogen atom (C-2 and C-7a). Their downfield shift is due to the deshielding effect of the nitrogen.

-

The remaining six signals in the upfield region (20.88-36.91 ppm) correspond to the sp³ hybridized carbons of the bicyclic framework.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid and the secondary amine.

Table 3: Key IR Absorptions for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600–2200 | O-H and N-H | Stretching |

| 1623 | C=O | Stretching |

Data sourced from a KBr pellet.[3]

Interpretation:

-

The very broad absorption band spanning from 3600 to 2200 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibration of the secondary amine.[3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding present in the solid state.

-

The strong absorption at 1623 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the carboxylate group, which is consistent with the zwitterionic form of the amino acid in the solid state.

Caption: Workflow for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing amino acids. It typically results in the observation of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.

For this compound (MW = 169.22), the expected protonated molecule [M+H]⁺ would have an m/z of 170.12. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.[3]

Tandem Mass Spectrometry (MS/MS):

While not explicitly found for this molecule, fragmentation in the mass spectrometer would likely proceed through pathways common to cyclic amino acids. This would involve initial ring-opening followed by fragmentation of the resulting linear ion.[8] Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses described in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and an acquisition time of 2-3 seconds are typical.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra. For D₂O, the residual HDO peak can be used as a secondary reference.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

-

IR Spectroscopy (KBr Pellet) Protocol

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[10]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically several tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte.[4]

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

If high-resolution MS is used, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. A thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new pharmaceuticals based on this important chiral scaffold.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (2017). Selective α-Deuteration of Amines and Amino Acids Using D₂O. Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c8cc02246a1.pdf. Retrieved from [Link]

-

RSC Publishing. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from [Link]

-

University of Toronto. (n.d.). the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, November 20). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]

-

Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link].

-

ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, November 20). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Retrieved from [Link]

-

Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kinteksolution.com [kinteksolution.com]

Commercial & Technical Guide: Octahydro-1H-indole-2-carboxylic Acid Stereoisomers

This guide serves as an advanced technical resource for the sourcing, verification, and application of octahydro-1H-indole-2-carboxylic acid (OIC) stereoisomers. It is designed for medicinal chemists and process engineers requiring high-fidelity data for ACE inhibitor development (e.g., Perindopril, Trandolapril).

Part 1: Strategic Overview & Stereochemical Matrix

This compound (OIC) is a bicyclic proline analogue. Its rigid bicyclic scaffold restricts the conformational space of peptide backbones, making it a critical "chiral switch" in drug design.

The molecule possesses three chiral centers at positions 2, 3a, and 7a .[1] While theoretically generating

The Stereochemical Landscape

The fusion of the cyclohexane and pyrrolidine rings can be cis or trans . The carboxylic acid at C2 can be syn or anti relative to the bridgehead hydrogens.

| Isomer Configuration | Common Name | Key Application | CAS Number | Commercial Status |

| (2S, 3aS, 7aS) | (S,S,S)-OIC | Perindopril Intermediate | 80875-98-5 | Widely Available |

| (2S, 3aR, 7aS) | (S,R,S)-OIC | Trandolapril Intermediate | 80828-13-3 | Specialized / Custom |

| (2R, 3aR, 7aR) | (R,R,R)-OIC | Enantiomer of Perindopril Int. | 145641-35-6 | Rare / Analytical Std |

| Racemic Mixture | (±)-OIC | General Building Block | 82717-40-6 | Available (Low Cost) |

Critical Warning: Many low-cost suppliers list "Octahydroindole-2-carboxylic acid" without stereochemical specification. This is almost invariably a mixture of diastereomers or a racemate. For API synthesis, strict adherence to CAS 80875-98-5 (for Perindopril) is mandatory.

Part 2: Commercial Availability & Supply Chain Analysis

Global Supplier Tiering

Sourcing requires distinguishing between bulk manufacturing sources ( kg/ton scale) and catalog reagents (mg/g scale).

| Supplier Tier | Representative Companies | Typical Purity | Lead Time | Primary Use Case |

| Tier 1: Catalog (Global) | TCI, Fisher Scientific, Sigma-Aldrich | >98.0% (HPLC) | 2-5 Days | Reference Standards, MedChem |

| Tier 2: Specialized (China) | Senwayer, Yuanjinchem | 98-99% | 2-3 Weeks | Pilot Scale, Process Dev |

| Tier 3: Bulk (India/China) | Various (via Echemi/ChemNet) | 95-98% | Custom | GMP Manufacturing |

Cost Analysis (Research Scale)

-

1g: $50 - $100 USD

-

5g: $140 - $280 USD

-

Bulk (1kg+): Negotiated (typically <$1,000/kg depending on purity requirements).

Impurity Profile "Watch List"

When sourcing (2S, 3aS, 7aS)-OIC, be vigilant for specific process-related impurities:

-

Stereoisomeric Impurities: <2% of the (2S, 3aR, 7aS) isomer (epimer at the bridgehead).

-

Aromatized Contaminants: Indoline-2-carboxylic acid (incomplete hydrogenation).

-

Solvent Adducts: N-acetyl derivatives (if Ethyl Acetate was used in purification).[2][3]

Part 3: Verification Protocol (The Self-Validating System)

Trusting the label is insufficient for GMP or high-stakes research. You must establish a Self-Validating System to confirm stereochemical identity and purity upon receipt.

Protocol A: Optical Rotation (Quick Check)

The specific rotation is the fastest way to distinguish the pure enantiomer from the racemate.

-

Standard:

to -

Conditions:

in Methanol. -

Logic: A reading near

indicates a racemate. A positive reading indicates the wrong enantiomer (R,R,R).

Protocol B: Derivatized HPLC (Definitive Analysis)

OIC lacks a strong UV chromophore. Direct UV detection at 210 nm is prone to baseline noise.

-

Method: Pre-column derivatization with Phenyl Isothiocyanate (PITC).[5]

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-4, 250mm x 4.6mm).[6]

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

-

Detection: UV at 254 nm (detecting the PITC tag).

-

Resolution: This method effectively separates diastereomers that co-elute in non-derivatized methods.

Protocol C: Chiral HPLC (Enantiomeric Excess)

To quantify the enantiomeric excess (ee%), use a chiral stationary phase.

-

Column: Ultron ES-OVM (Ovomucoid protein-based).

-

Mobile Phase: Phosphate buffer / Acetonitrile.

-

Logic: Essential for verifying >99% ee required for API synthesis.

Part 4: Synthetic Context & Causality

Understanding how the material is made allows you to predict its quality.

Catalytic Hydrogenation (The Industrial Route)

-

Precursor: Indoline-2-carboxylic acid.[4][5][7][8][9][10][11]

-

Catalyst: Rh/Al

O -

Mechanism: Hydrogenation of the benzene ring.

-

Stereochemical Outcome: Naturally favors the cis-fused ring system due to catalyst surface geometry. However, it often produces a racemate unless a chiral auxiliary or subsequent resolution is used.

-

Implication: If buying cheap material made via this route without resolution, expect a racemic cis-fused product.

Enzymatic/Chemical Resolution

-

Method: Formation of diastereomeric salts (e.g., with

-methylbenzylamine) or enzymatic hydrolysis of esters. -

Implication: Suppliers using this route offer high optical purity (>99% ee) but at a higher cost.

Part 5: Visualizing the Workflow

Diagram 1: Stereochemical Selection & Application

This diagram maps the decision process for selecting the correct isomer based on the target drug.

Caption: Decision matrix linking target API applications to the specific OIC stereoisomer required.

Diagram 2: The Self-Validating Verification Workflow

A logical flow for verifying incoming raw material quality.

Caption: Step-by-step quality control workflow to validate stereochemical purity before synthesis.

References

-

TCI Chemicals. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Product Specifications. Retrieved from

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Retrieved from

-

National Institutes of Health (NIH) - PubChem. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- Compound Summary. Retrieved from [12]

-

Google Patents. Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives. EP1679072B9.[2] Retrieved from

-

ChemistryViews. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 4. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | TCI AMERICA [tcichemicals.com]

- 5. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 11. chemistryviews.org [chemistryviews.org]

- 12. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a critical chiral building block in modern pharmaceutical development. With three stereocenters, the stereocontrolled synthesis of this bicyclic proline analogue presents significant challenges. This guide details a field-proven, reliable protocol centered on the diastereoselective hydrogenation of a commercially available chiral precursor. We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental procedure, and discuss alternative synthetic strategies. The protocols and insights herein are curated for researchers, chemists, and drug development professionals aiming to produce this key intermediate with high purity and yield.

Introduction: The Strategic Importance of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (commonly abbreviated as L-Oic) is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a constrained analogue of proline, capable of inducing specific secondary structures in peptides, which can lead to enhanced metabolic stability and receptor selectivity.[1]

The primary driver for its demand is its role as a pivotal intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely prescribed for the treatment of hypertension.[1][2][3][4] The specific (2S,3aS,7aS) stereoisomer is essential for the pharmacological activity of these drugs. Consequently, developing efficient and highly stereoselective synthetic routes to access this enantiomerically pure compound is a critical objective in pharmaceutical manufacturing.

This guide focuses on the most direct and reproducible method: the substrate-controlled diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.

Overview of Synthetic Strategies

The synthesis of a molecule with three distinct chiral centers necessitates a robust stereocontrol strategy. Several approaches have been developed for L-Oic, each with unique advantages and complexities.

-

Diastereoselective Hydrogenation: This is the most common and industrially viable approach. It leverages the existing stereocenter in a precursor, like (S)-indoline-2-carboxylic acid, to direct the stereochemical outcome of a hydrogenation reaction that creates the two new stereocenters.

-

Chiral Resolution: These methods start with a racemic or diastereomeric mixture of octahydroindole-2-carboxylic acid derivatives and separate the desired isomer. Techniques include classical resolution via diastereomeric salt formation, enzymatic resolution, or chiral chromatography.[1][5] While effective, this approach can be less atom-economical as it involves discarding the unwanted isomers.

-